フェンチコナゾール不純物C硝酸塩

概要

説明

The compound “1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e., it shows both acidic and basic properties .科学的研究の応用

製薬研究開発

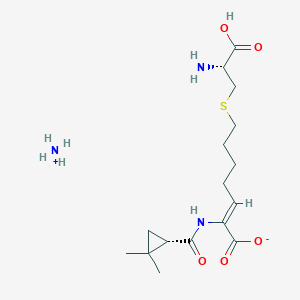

フェンチコナゾール不純物C硝酸塩は、主に抗真菌薬の安定性、有効性、安全性に関する研究に用いられます。新しい製剤の開発や既存製品の品質管理において参照標準として役立ちます。 研究者はこれを用いて分解経路を理解し、有効成分(API)が経時的に効果的であることを保証します {svg_1}.

分析化学

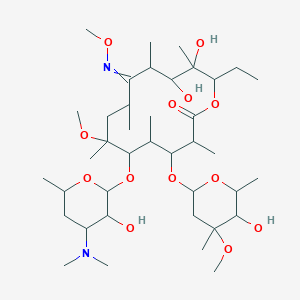

分析化学では、フェンチコナゾール不純物C硝酸塩は、医薬品中の不純物を検出および定量するための分析方法の開発とバリデーションに使用されます。高性能液体クロマトグラフィー(HPLC)や質量分析(MS)などの技術を用いて、医薬品原薬および製品の純度と品質を確保します。 これは、医薬品的安全性和有効性を維持するのに役立ちます {svg_2}.

毒性学的研究

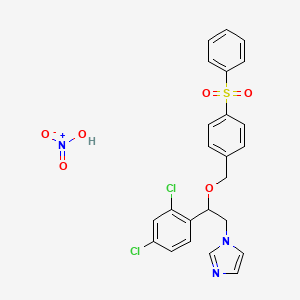

毒性学的研究では、生物系に対する潜在的な毒性効果を評価するために、しばしばフェンチコナゾール不純物C硝酸塩が用いられます。これらの研究は、安全な投与量を決定し、人間の健康への影響を理解するために不可欠です。 研究者は、薬物動態と薬力学を調査することで、人体におけるその挙動を予測し、副作用を特定します {svg_3}.

微生物学的研究

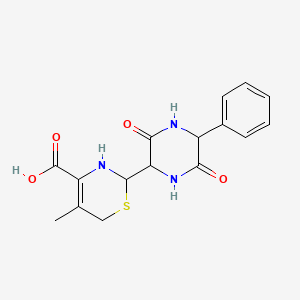

フェンチコナゾール不純物C硝酸塩は、微生物学的研究において、その抗真菌性を研究するために使用されます。これは、カンジダ種を含むさまざまな真菌病原体に対する作用機序の理解に役立ちます。 この研究は、新しい抗真菌療法の開発や、耐性菌株に対抗するための既存の治療法の改善に不可欠です {svg_4}.

環境影響研究

環境科学者は、フェンチコナゾール不純物C硝酸塩を使用して、環境におけるその分解と残留性を研究します。これらの研究は、医薬品化合物の環境への影響、特に水生および陸生生態系への影響を理解するのに役立ちます。 研究者は、これらの化合物がどのように分解され、環境汚染を引き起こす可能性があるかを分析します {svg_5}.

規制遵守

規制遵守の観点から、フェンチコナゾール不純物C硝酸塩は、ヨーロッパ薬局方(EP)や米国薬局方(USP)などの規制当局が設定した基準を満たすために使用されます。 これは、医薬品が不純物に関する必要な仕様に準拠していることを保証し、安全で効果的な医薬品の承認と販売にとって不可欠です {svg_6}.

これらのアプリケーションまたは追加の分野に関する詳細な情報が必要な場合は、お気軽にお問い合わせください!

作用機序

Fenticonazole Impurity C Nitrate, also known as Fenticonazole Sulfone Nitric Acid Salt or 1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid, is a compound with significant antifungal properties .

Target of Action

The primary targets of Fenticonazole are various types of fungi, including dermatophyte pathogens, Malassezia furfur, and Candida albicans . It also exhibits antibacterial action against bacteria commonly associated with superinfected fungal skin and vaginal infections .

Mode of Action

Fenticonazole exerts its antifungal activity through three different mechanisms :

Biochemical Pathways

The affected biochemical pathways primarily involve the synthesis of ergosterol, a crucial component of the fungal cell membrane . By inhibiting the conversion of lanosterol to ergosterol, Fenticonazole disrupts the integrity of the fungal cell membrane, leading to cell death .

Pharmacokinetics

Fenticonazole is typically used topically, suggesting that systemic absorption is minimal .

Result of Action

The result of Fenticonazole’s action is the effective eradication of fungal infections. It provides significant improvement in symptoms such as discharge, pruritus, and burning associated with candidal vulvovaginitis, with a cure rate of 97.5% .

Safety and Hazards

The safety and hazards of imidazole derivatives can vary widely depending on the specific compound. For example, econazole nitrate, an imidazole derivative, is contraindicated in individuals who have shown hypersensitivity to any of its ingredients . It is not for ophthalmic use . If a reaction suggesting sensitivity or chemical irritation should occur, use of the medication should be discontinued .

将来の方向性

Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of a new drug that overcomes these problems . Therefore, imidazole and its derivatives continue to be an area of active research in the development of novel drugs .

生化学分析

Biochemical Properties

Fenticonazole Impurity C Nitrate plays a significant role in biochemical reactions, particularly in the context of its antifungal properties. This compound interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol, a critical component of fungal cell membranes . By inhibiting these enzymes, Fenticonazole Impurity C Nitrate disrupts the integrity of the fungal cell membrane, leading to cell death. Additionally, this compound may interact with other proteins involved in fungal metabolism and cellular processes, further contributing to its antifungal effects.

Cellular Effects

Fenticonazole Impurity C Nitrate exerts various effects on different types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity by inhibiting ergosterol synthesis, leading to increased membrane permeability and cell death . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in stress response and detoxification, which may help fungal cells adapt to the presence of the compound . In mammalian cells, Fenticonazole Impurity C Nitrate may have cytotoxic effects at high concentrations, potentially affecting cell viability and function.

Molecular Mechanism

The molecular mechanism of action of Fenticonazole Impurity C Nitrate involves its interaction with fungal cytochrome P450 enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, preventing the conversion of lanosterol to ergosterol . This inhibition disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and increased membrane permeability. Additionally, Fenticonazole Impurity C Nitrate may interact with other biomolecules, such as proteins involved in cellular stress response and detoxification, further contributing to its antifungal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fenticonazole Impurity C Nitrate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Fenticonazole Impurity C Nitrate is relatively stable under standard laboratory conditions, but it may degrade over time, leading to a decrease in its antifungal activity . Long-term exposure to the compound can result in adaptive responses in fungal cells, such as changes in gene expression and metabolic pathways, which may affect the compound’s efficacy .

Dosage Effects in Animal Models

The effects of Fenticonazole Impurity C Nitrate vary with different dosages in animal models. At low doses, the compound exhibits antifungal activity with minimal adverse effects . At higher doses, it may cause toxic effects, such as liver and kidney damage, as well as alterations in blood parameters . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is essential to determine the optimal dosage that maximizes antifungal activity while minimizing adverse effects in animal models .

Metabolic Pathways

Fenticonazole Impurity C Nitrate is involved in various metabolic pathways, including those related to its antifungal activity. The compound is metabolized by fungal cytochrome P450 enzymes, which convert it into inactive metabolites . This metabolic process is crucial for the compound’s detoxification and elimination from fungal cells. Additionally, Fenticonazole Impurity C Nitrate may affect metabolic flux and metabolite levels in fungal cells, further contributing to its antifungal effects .

Transport and Distribution

The transport and distribution of Fenticonazole Impurity C Nitrate within cells and tissues are essential for its antifungal activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in the cytoplasm and interacts with target enzymes and proteins. The distribution of Fenticonazole Impurity C Nitrate within tissues is influenced by factors such as tissue permeability, blood flow, and the presence of binding proteins .

Subcellular Localization

Fenticonazole Impurity C Nitrate is localized in specific subcellular compartments, where it exerts its antifungal effects. The compound is primarily found in the cytoplasm, where it interacts with fungal cytochrome P450 enzymes and other target proteins . Additionally, Fenticonazole Impurity C Nitrate may be directed to specific organelles, such as the endoplasmic reticulum, through targeting signals or post-translational modifications . This subcellular localization is crucial for the compound’s activity and function.

特性

IUPAC Name |

1-[2-[[4-(benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2N2O3S.HNO3/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)31-16-18-6-9-21(10-7-18)32(29,30)20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24H,15-16H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHDNFHJIZAZPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747785 | |

| Record name | Nitric acid--1-[2-{[4-(benzenesulfonyl)phenyl]methoxy}-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80676-29-5 | |

| Record name | Nitric acid--1-[2-{[4-(benzenesulfonyl)phenyl]methoxy}-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)

![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)